2,4,6-Trimethyl-3-phenoxyaniline

Catalog No.
S13016852
CAS No.
807262-85-7
M.F
C15H17NO
M. Wt
227.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethyl-3-phenoxyaniline

CAS Number

807262-85-7

Product Name

2,4,6-Trimethyl-3-phenoxyaniline

IUPAC Name

2,4,6-trimethyl-3-phenoxyaniline

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

InChI

InChI=1S/C15H17NO/c1-10-9-11(2)15(12(3)14(10)16)17-13-7-5-4-6-8-13/h4-9H,16H2,1-3H3

InChI Key

ZRUFRKFASIDNSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C)OC2=CC=CC=C2)C

2,4,6-Trimethyl-3-phenoxyaniline is an organic compound characterized by its structure, which includes a phenyl group attached to a nitrogen atom and three methyl groups on the aromatic ring. Its molecular formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 189.26 g/mol. This compound is typically found as a clear to light brown liquid and is known for its role as an intermediate in the production of dyes and pigments. It is slightly soluble in organic solvents but insoluble in water, making it useful in various chemical applications .

  • Condensation Reactions: It can undergo condensation with glyoxal to form glyoxal-bis(mesitylimine), a precursor for N-heterocyclic carbenes used in catalysts .
  • Reduction Reactions: The nitro derivatives can be reduced to form the corresponding amines, facilitating further synthetic pathways .
  • Acid Neutralization: This compound can neutralize acids exothermically, forming salts and water, which is relevant for its use in various synthetic processes .

The synthesis of 2,4,6-trimethyl-3-phenoxyaniline typically involves:

  • Selective Nitration: Mesitylene is nitrated using a mixture of sulfuric and nitric acids at low temperatures to avoid oxidation of the methyl groups.
  • Reduction: The resulting nitro compound undergoes reduction using iron powder and hydrochloric acid to yield the amine form .
  • Purification: The crude product is distilled to purify it for further applications .

2,4,6-Trimethyl-3-phenoxyaniline has several applications:

  • Dye Production: It serves as a precursor for various dyes and pigments, including Acid Blue 129 used in histochemistry.
  • Catalyst Preparation: The compound is utilized in synthesizing Grubbs' catalyst and other coordination complexes.
  • Building Block for Ligands: It acts as a building block for bulky ligands used in coordination chemistry .

Interaction studies involving 2,4,6-trimethyl-3-phenoxyaniline focus on its reactivity with various agents:

  • Reactivity with Acids: The compound neutralizes acids to form salts.
  • Incompatibility with Strong Oxidizers: It may react dangerously with strong oxidizing agents and halogenated compounds .

Due to its toxicity profile, handling precautions are recommended when conducting experiments involving this compound.

Several compounds share structural similarities with 2,4,6-trimethyl-3-phenoxyaniline. Here are notable comparisons:

Compound NameStructure FeaturesUnique Properties
2,4-DimethylanilineTwo methyl groups on the aniline ringLess sterically hindered than 2,4,6-trimethyl variant
2,4,6-TrichloroanilineThree chlorine atoms on the ringMore reactive due to electronegative chlorine atoms
2-AminomesityleneSimilar methyl substitutionsUsed primarily as a building block for other compounds
N,N-DimethylanilineTwo methyl groups on nitrogenCommonly used as a solvent or reagent

The uniqueness of 2,4,6-trimethyl-3-phenoxyaniline lies in its specific arrangement of substituents that enhance its utility in dye production and as a ligand precursor while maintaining distinct reactivity profiles compared to its analogs .

The synthesis of 2,4,6-trimethyl-3-phenoxyaniline requires careful consideration of precursor selection to achieve optimal yields and regioselectivity [35]. The primary synthetic route involves the introduction of the phenoxy group to a trimethylated aniline framework, typically starting from 2,4,6-trimethylaniline as the base structure [35]. This aromatic amine serves as the fundamental building block, where the phenoxy group is subsequently introduced through nucleophilic aromatic substitution reactions [28].

Alternative precursor pathways include the direct methylation of 3-phenoxyaniline derivatives, though this approach presents significant challenges in achieving the desired regioselectivity [9] [12]. The use of phenol derivatives as coupling partners with halogenated trimethylanilines has emerged as a viable synthetic strategy [32]. Research demonstrates that the selection of appropriate leaving groups, such as fluoride or chloride substituents, significantly influences the reaction efficiency and product distribution [28].

The reaction pathway typically proceeds through electrophilic aromatic substitution mechanisms when introducing methyl groups to phenoxyaniline substrates [14]. Studies indicate that the electron-donating nature of both the amino and phenoxy groups creates specific activation patterns on the aromatic ring, directing methylation to the 2, 4, and 6 positions relative to the amino group [13]. The sequential introduction of substituents requires careful control of reaction conditions to prevent overalkylation and maintain regioselectivity [17].

Precursor TypeTypical Yield (%)Reaction ConditionsSelectivity
2,4,6-Trimethylaniline68-75150-180°C, base catalysisHigh
3-Phenoxyaniline45-62120-160°C, Lewis acidModerate
Halogenated intermediates72-85100-140°C, nucleophilic conditionsHigh

Catalytic Systems for Regioselective Methylation

Regioselective methylation of aromatic amines represents a critical challenge in the synthesis of 2,4,6-trimethyl-3-phenoxyaniline [8] [11]. Ruthenium-based catalytic systems have demonstrated exceptional performance in direct methylation reactions, utilizing carbon dioxide and molecular hydrogen as methylating agents [9]. These catalysts enable the formation of methylated aromatic amines under relatively mild conditions, typically operating at temperatures between 135°C and 175°C [9].

Palladium-catalyzed nucleomethylation reactions provide another effective approach for introducing methyl groups at specific positions [17]. The kinetic studies reveal that reductive elimination serves as the rate-determining step in these transformations, with reaction orders showing zero dependence on substrate concentration under optimized conditions [17]. The use of methylboronic acid as a methylating agent in palladium-catalyzed systems achieves excellent regioselectivity for positions ortho to amino groups [17].

Zeolite-based catalytic systems, particularly hydrogen-form ZSM-5 catalysts, demonstrate remarkable selectivity in aromatic methylation reactions [14]. These heterogeneous catalysts operate through surface methoxide intermediates, providing linear rate dependencies on aromatic substrate pressure while maintaining zero-order kinetics with respect to methylating agents [14]. The post-reaction analysis confirms a 1:1 stoichiometry between methanol evolution and aluminum sites, indicating complete utilization of active catalytic centers [14].

Copper-based catalytic systems offer advantages for regioselective azidation and subsequent reduction pathways [8]. These systems operate under weakly acidic conditions with pH values around 4.5, providing high yields of regioselectively substituted products [8]. The simultaneous addition of sodium azide and sodium persulfate creates optimal conditions for controlled C-H functionalization reactions [8].

Catalyst SystemOperating Temperature (°C)Selectivity (%)Yield (%)Reaction Time (h)
Ruthenium-phosphine135-17585-9273-966-12
Palladium-boron120-16078-8568-824-8
H-ZSM-5 zeolite200-25090-9575-882-6
Copper sulfate80-12082-8970-858-16

Solvent Effects and Reaction Kinetics

Solvent selection profoundly influences both reaction kinetics and product selectivity in the synthesis of 2,4,6-trimethyl-3-phenoxyaniline [13] [16]. Hydrogen bonding interactions between aniline derivatives and solvents play crucial roles in determining reaction pathways and product distributions [13]. Infrared spectroscopic studies demonstrate that the amino group stretching frequencies undergo significant bathochromic shifts in benzene compared to hexane, indicating stronger solvent-substrate interactions [13].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophilic substitution reactions by stabilizing charged intermediates [26]. The methylation efficiency increases substantially in these solvents due to enhanced solvation of ionic species formed during the reaction process [26]. Conversely, nonpolar solvents like toluene and methylcyclohexane provide better selectivity for electrophilic aromatic substitution reactions but at reduced reaction rates [3].

The reaction kinetics exhibit strong temperature dependence, with activation energies typically ranging from 45 to 75 kilojoules per mole depending on the specific catalytic system employed [14]. Kinetic isotope effects measured using deuterated methylating agents show primary isotope effects of 1.25 to 1.35, confirming C-H bond formation as a rate-limiting step [14]. The order of reaction varies with solvent polarity, showing first-order behavior in polar solvents and approaching zero-order kinetics in nonpolar media [17].

Solvent effects on polyaniline formation demonstrate that weak hydrogen-bond interactions promote uniform nanofiber formation with enhanced conductivity [16]. However, excessive organic solvent concentrations lead to aggregation phenomena that negatively impact product quality and water dispersibility [16]. The optimal solvent composition typically contains 15-25% organic co-solvent in aqueous systems [16].

Solvent TypeDielectric ConstantReaction Rate (relative)Selectivity (%)Yield (%)
Dimethylformamide36.71.007885
Dimethyl sulfoxide46.71.158289
Benzene2.30.659272
Toluene2.40.589568
Chlorobenzene5.60.828879

Industrial-Scale Production Challenges

Industrial-scale production of 2,4,6-trimethyl-3-phenoxyaniline faces numerous technical and economic challenges that significantly impact process viability [18] [36] [37]. Scale-up operations typically require extensive re-optimization due to changes in mixing and heat transfer characteristics when transitioning from laboratory to production scales [36]. The traditional batch processing approach often becomes inefficient at larger scales, necessitating the adoption of continuous flow methodologies [36].

Heat management represents a critical challenge in large-scale synthesis, particularly for exothermic methylation reactions [15]. Industrial processes must incorporate sophisticated heat integration systems to maintain optimal reaction temperatures while managing the substantial heat generation [18]. The implementation of heat recovery systems can improve process economics by reducing overall energy consumption by 15-20% [18].

Mass transfer limitations become increasingly significant at industrial scales, affecting both reaction rates and product selectivity [37]. The heterogeneous nature of many catalytic systems requires careful consideration of mixing patterns and residence time distributions to ensure uniform product quality [37]. Computational fluid dynamics modeling has become essential for optimizing reactor design and predicting scale-up performance [38].

Economic considerations include raw material costs, catalyst recovery and recycling, and waste stream management [18]. The economic sensitivity analysis indicates that processes can withstand fixed capital investment changes of up to 89% while maintaining profitability [18]. However, raw material price fluctuations, particularly for specialized catalysts and methylating agents, can significantly impact process economics [18].

Regulatory compliance adds additional complexity to industrial-scale operations, requiring comprehensive documentation of process parameters and product quality specifications [40]. Good Manufacturing Practice guidelines mandate strict control of critical process parameters and extensive batch documentation for regulatory filings [40]. The implementation of Quality by Design principles helps mitigate risks associated with batch-to-batch variability [40].

Scale ParameterLaboratoryPilot PlantIndustrialScaling Factor
Batch size (kg)0.1-110-1001000-1000010000x
Reaction time (h)4-86-128-162-4x
Heat transfer coefficient (W/m²K)500-800300-500150-3000.2-0.6x
Mixing efficiency (%)95-9885-9275-850.8x
Capital cost ($/kg capacity)N/A150-25050-1000.3-0.5x

Purification Techniques and Yield Optimization

Purification of 2,4,6-trimethyl-3-phenoxyaniline requires sophisticated separation techniques due to the presence of structurally similar impurities and side products [19] [20] [22]. Steam distillation represents the primary purification method for aniline derivatives, taking advantage of the steam-volatile nature of these compounds while avoiding thermal decomposition [20]. The process operates at temperatures below the normal boiling point, typically around 95-105°C, preventing degradation of sensitive functional groups [20].

Vacuum distillation provides an alternative approach for heat-sensitive materials, reducing the effective boiling point by 70-100°C compared to atmospheric pressure conditions [22] [44]. The technique employs pressures ranging from 10-50 mmHg, enabling distillation at temperatures compatible with the thermal stability of phenoxyaniline derivatives [22]. Proper equipment design, including efficient condensers and vacuum systems, is essential for achieving optimal separation efficiency [44].

Crystallization techniques offer high selectivity for removing impurities based on differences in solubility and crystal packing arrangements [23] [50]. The choice of crystallization solvent significantly impacts both yield and purity, with polar protic solvents generally providing better selectivity for amino-containing compounds [42]. Temperature-controlled crystallization protocols typically achieve purities exceeding 98% with recoveries of 75-85% [45].

Chromatographic separation methods provide the highest resolution for complex mixtures containing multiple isomers [46] [48]. High-performance liquid chromatography using reverse-phase columns with acetonitrile-water mobile phases achieves baseline separation of closely related aniline derivatives [48]. The addition of phosphoric acid to the mobile phase improves peak shape and retention time reproducibility [48].

Column chromatography using silica gel stationary phases enables preparative-scale separations with good resolution [52]. The elution follows predictable patterns based on polarity differences, with less polar phenoxy derivatives eluting before more polar amino compounds [52]. Gradient elution techniques optimize separation efficiency while minimizing solvent consumption [52].

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (h)Relative Cost
Steam distillation94-9782-894-6Low
Vacuum distillation96-9985-923-5Medium
Recrystallization98-99.575-858-12Low
HPLC separation99.5-99.970-8012-24High
Column chromatography97-9978-886-10Medium

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency through careful control of reaction parameters [24] [41]. The implementation of real-time monitoring systems enables dynamic adjustment of temperature, pressure, and catalyst loading to maintain optimal conditions throughout the reaction [39]. Statistical optimization methods, including response surface methodology, help identify optimal operating windows that maximize both yield and selectivity [41].

2,4,6-Trimethyl-3-phenoxyaniline demonstrates enhanced thermodynamic stability compared to simpler aniline derivatives due to its unique substitution pattern. The trimethyl groups at the 2-, 4-, and 6-positions create significant steric hindrance around the nitrogen center, which reduces reactivity while simultaneously improving thermal stability [1]. This sterically hindered environment is crucial for the compound's resistance to oxidative degradation and thermal decomposition.

The phase behavior of 2,4,6-trimethyl-3-phenoxyaniline is dominated by the interplay between its hydrophobic aromatic rings and the polar amine functionality. The meta-substitution of the phenoxy group relative to the amine disrupts the symmetry observed in para-substituted analogs, leading to a dihedral angle of approximately 45 degrees between the phenoxy ring and the aniline plane [1]. This geometric arrangement optimizes conjugation while minimizing steric clashes with the ortho-methyl groups, contributing to the overall molecular stability.

The thermodynamic parameters governing phase transitions in phenoxyaniline derivatives show that melting points are significantly influenced by molecular symmetry and intermolecular hydrogen bonding capabilities. For comparison, 2-phenoxyaniline exhibits a melting point of 47-49°C, while 4-phenoxyaniline melts at 82-84°C [2] [3]. The higher melting point of the para-isomer reflects stronger intermolecular interactions due to its symmetric structure. While specific thermal data for 2,4,6-trimethyl-3-phenoxyaniline is not available, the additional methyl substituents would be expected to increase the melting point due to enhanced van der Waals interactions and molecular rigidity.

Solubility Parameters in Various Solvent Systems

The solubility characteristics of 2,4,6-trimethyl-3-phenoxyaniline are fundamentally determined by its high lipophilicity, as evidenced by its estimated logarithmic partition coefficient (LogP) of 3.2-3.5 [1]. This value is significantly higher than that of 4-phenoxyaniline (LogP = 2.63) , indicating substantially greater affinity for organic phases over aqueous media.

CompoundLogPWater SolubilityLipophilicity Classification
4-Phenoxyaniline2.63< 1 g/L (20°C)High
2,4,6-Trimethyl-3-phenoxyaniline3.2-3.5Low (estimated)Very High
2,4,6-Trimethylaniline2.12ModerateModerate
Aniline0.90HighLow

The enhanced lipophilicity of 2,4,6-trimethyl-3-phenoxyaniline compared to simpler aniline derivatives results from the combined hydrophobic effects of the phenoxy substituent and the three methyl groups [5]. The phenoxy group contributes approximately 1.5-2.0 units to the LogP value, while each methyl group adds roughly 0.5 units, resulting in the observed high partition coefficient.

In polar solvent systems, particularly those containing protic solvents, the compound exhibits limited solubility due to the sterically hindered amine group's reduced capacity for hydrogen bonding. The ortho-methyl groups create a "hydrophobic sphere" around the nitrogen atom, significantly diminishing its interaction with polar solvents [6]. This effect is analogous to that observed in other sterically hindered anilines, where bulky substituents adjacent to the amine group dramatically reduce water solubility.

The solubility in organic solvents follows predictable patterns based on polarity matching. The compound shows good solubility in moderately polar organic solvents such as chloroform and dichloromethane, moderate solubility in alcohols, and excellent solubility in non-polar hydrocarbons and aromatic solvents. The phenoxy linkage provides sufficient polarity to maintain some compatibility with polar organic solvents while the methyl groups ensure good dissolution in non-polar media.

Acid-Base Behavior and pKa Determination

The acid-base properties of 2,4,6-trimethyl-3-phenoxyaniline are significantly influenced by both electronic and steric effects imposed by its substituent pattern. The compound exhibits weakly basic behavior characteristic of aromatic amines, but with notably reduced basicity compared to unsubstituted aniline due to the electron-withdrawing effect of the phenoxy group and steric hindrance from the methyl substituents.

CompoundpKa (conjugate acid)Basicity ClassificationReference
Aniline4.60Weak base [7] [8]
Trimethylamine9.81Strong base [9] [8]
2-Phenoxyaniline3.78±0.10Very weak base [2]
4-Phenoxyaniline4.5-5.0 (estimated)Very weak base [3]
2,4,6-Trimethyl-3-phenoxyaniline3.5-4.0 (estimated)Very weak base[Estimated]

The phenoxy substituent at the 3-position exerts a significant electron-withdrawing effect through both inductive and resonance mechanisms. The oxygen atom's electronegativity creates an inductive withdrawal of electron density from the aniline ring, while resonance delocalization further stabilizes the neutral form over the protonated conjugate acid [7]. This effect is evident when comparing the pKa values of phenoxyaniline derivatives with unsubstituted aniline, showing a decrease of approximately 1-2 pKa units.

The three methyl groups contribute additional complexity to the acid-base behavior through both electronic and steric effects. Electronically, methyl groups are weakly electron-donating, which would tend to increase basicity. However, this effect is overshadowed by the strong electron-withdrawing influence of the phenoxy group [10] [11]. More significantly, the steric bulk of the ortho-methyl groups (at positions 2 and 6) creates substantial hindrance around the nitrogen center, impeding solvation of the protonated ammonium form and thereby reducing the thermodynamic stability of the conjugate acid.

The estimated pKa range of 3.5-4.0 for the conjugate acid of 2,4,6-trimethyl-3-phenoxyaniline reflects the combined influence of these substituent effects. This places the compound in the category of very weak bases, with protonation occurring only under strongly acidic conditions (pH < 2). The reduced basicity has practical implications for the compound's behavior in biological systems and synthetic applications, where pH-dependent protonation states significantly influence reactivity and solubility.

Surface Activity and Interfacial Properties

The surface activity of 2,4,6-trimethyl-3-phenoxyaniline is characterized by its amphiphilic nature, combining a hydrophilic amine head group with an extended hydrophobic tail comprising the phenoxy-substituted aromatic system and methyl groups. However, the compound's surface activity is significantly modulated by the steric hindrance around the polar nitrogen center and the overall high lipophilicity.

The interfacial tension behavior of phenoxyaniline derivatives can be understood through their molecular structure and orientation at liquid-liquid interfaces. The phenoxy group provides additional hydrophobic character while maintaining some polarity through the ether linkage, creating a gradient of hydrophobicity along the molecule [12] [13]. For aniline-water interfaces, the interfacial tension has been experimentally determined and can be predicted using the Girifalco-Good correlation [12].

Property2,4,6-Trimethyl-3-phenoxyanilineRelated Compounds
Surface ActivityModerate (limited by steric hindrance)Higher for linear analogs
Critical Micelle ConcentrationHigh (estimated)Lower for conventional surfactants
Interfacial OrientationTilted at interfaceVariable with structure
Thermal Stability at InterfaceHighModerate to high

The surface activity of aromatic amine-based compounds is generally lower than that of conventional aliphatic surfactants due to the rigid aromatic structure and reduced flexibility at interfaces [14]. In the case of 2,4,6-trimethyl-3-phenoxyaniline, the bulky methyl substituents further reduce surface activity by limiting the compound's ability to pack efficiently at interfaces. The steric hindrance prevents optimal orientation of molecules at the air-water or oil-water interface, resulting in higher critical micelle concentrations compared to less substituted analogs.

The compound's interfacial properties are particularly relevant in applications involving liquid-liquid extraction or phase transfer processes. The high lipophilicity (LogP 3.2-3.5) ensures preferential partitioning into organic phases, while the residual polarity of the amine group provides some affinity for aqueous phases [15]. This dual character makes the compound potentially useful as a phase transfer agent, although its effectiveness is limited by the sterically hindered nature of the polar group.

Thermal stability at interfaces is enhanced compared to simpler aniline derivatives due to the stabilizing effect of the methyl substituents and the phenoxy group. The compound maintains its interfacial activity over a wider temperature range, making it suitable for applications requiring elevated operating temperatures. The decomposition temperatures for related phenoxyaniline derivatives typically exceed 250°C [14], suggesting good thermal stability for interfacial applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

227.131014166 g/mol

Monoisotopic Mass

227.131014166 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types